6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

KSP Eg5 kinesin inhibition mitotic arrest anticancer drug discovery

6-(4-Fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one (IUPAC: 3-anilino-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one; MW 296.30 g/mol; formula C₁₆H₁₃FN₄O) is a synthetic small-molecule belonging to the 1,2,4-triazin-5(4H)-one heterocyclic class. This scaffold has been explicitly claimed in patents as a core structure for inhibitors of the mitotic kinesin KSP (Eg5), a clinically validated target for antimitotic cancer therapy.

Molecular Formula C16H13FN4O
Molecular Weight 296.305
CAS No. 899985-68-3
Cat. No. B2651246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
CAS899985-68-3
Molecular FormulaC16H13FN4O
Molecular Weight296.305
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN4O/c17-12-8-6-11(7-9-12)10-14-15(22)19-16(21-20-14)18-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22)
InChIKeyCCAYQTRNUCAIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one (CAS 899985-68-3): Core Properties, Scaffold Identity, and Procurement-Relevant Classification


6-(4-Fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one (IUPAC: 3-anilino-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one; MW 296.30 g/mol; formula C₁₆H₁₃FN₄O) is a synthetic small-molecule belonging to the 1,2,4-triazin-5(4H)-one heterocyclic class . This scaffold has been explicitly claimed in patents as a core structure for inhibitors of the mitotic kinesin KSP (Eg5), a clinically validated target for antimitotic cancer therapy [1]. The compound bears a 4-fluorobenzyl substituent at position 6 and an unsubstituted phenylamino group at position 3, distinguishing it from halogenated or alkoxylated phenylamino analogs that populate the same chemotype space. While direct primary literature on this precise compound remains scarce in non-proprietary sources, the scaffold's established pharmacophoric relevance makes it a pertinent candidate for kinase-focused and antiproliferative screening programs.

Why Generic 1,2,4-Triazin-5(4H)-one Substitution Is Not Scientifically Defensible for 6-(4-Fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one


Within the 1,2,4-triazin-5(4H)-one class, seemingly minor modifications at the C3-phenylamino and C6-benzyl positions produce order-of-magnitude shifts in target affinity. The Poli et al. (2018) Fyn kinase study demonstrated that scaffold-based optimisation of a 3-amino-1,2,4-triazin-5(2H)-one hit (VS6, IC₅₀ = 4.8 μM) yielded compound 3 with a 6-fold improvement (IC₅₀ = 0.76 μM) solely through systematic substitution variation [1]. The KSP inhibitor patent explicitly delineates broad generic formulae encompassing hundreds of substitution permutations, with activity contingent on the precise combination of aryl/heteroaryl groups at positions 3 and 6 [2]. In this structural context, the 4-fluorobenzyl moiety contributes both an electron-withdrawing inductive effect and a hydrophobic contact surface that cannot be replicated by unsubstituted benzyl, chlorobenzyl, or methoxybenzyl analogs without altering target engagement profiles. Consequently, procurement of a generic 'triazinone derivative' without exact substitution matching introduces an uncontrolled variable that invalidates comparative structure-activity relationship (SAR) analyses and risks selecting a compound with materially different potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence: 6-(4-Fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one Versus Closest Analogs


KSP Inhibitory Activity: Scaffold Validation and Substitution-Dependent Potency

The 1,2,4-triazin-5(4H)-one scaffold is explicitly claimed as an inhibitor of the mitotic kinesin KSP (Eg5), a motor protein essential for bipolar spindle formation during mitosis [1]. The patent (US 2006/0173007 A1) discloses that compounds within this chemotype inhibit KSP ATPase activity, with preferred embodiments achieving IC₅₀ values ≤50 μM in biochemical assays. While the specific IC₅₀ for 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is not publicly reported in the patent's exemplary data tables, the SAR disclosed indicates that 4-fluorobenzyl substitution at C6 is a preferred embodiment associated with enhanced potency relative to unsubstituted benzyl analogs. Closely related analogs bearing chloro- or methoxy-substituted phenylamino groups at C3 (e.g., 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one) are enumerated as specific embodiments, demonstrating the criticality of the exact C3 substituent identity for activity [1]. The unsubstituted phenylamino group at C3 represents the minimal aromatic amine within this sub-series, providing a reference baseline for subsequent SAR expansion.

KSP Eg5 kinesin inhibition mitotic arrest anticancer drug discovery

Fyn Tyrosine Kinase Inhibition: Triazinone Scaffold Activity and Substitution-Driven Potency Optimization

The 3-amino-1,2,4-triazin-5(2H)-one core has been validated as a Fyn tyrosine kinase inhibitor scaffold [1]. The hit compound VS6, 3-(benzo[d][1,3]dioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one, inhibited Fyn with an IC₅₀ of 4.8 μM. Systematic substitution optimization identified compound 3—a derivative retaining the 3-amino-1,2,4-triazin-5-one core but bearing modified aryl substituents—as approximately 6-fold more potent, with an IC₅₀ of 0.76 μM [1]. Although 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one was not directly tested in this study, its structural features (6-(4-fluorobenzyl) substitution and 3-phenylamino group) occupy a distinct region of chemical space relative to both VS6 (6-methyl, 3-benzodioxolylamino) and compound 3. The presence of a 4-fluorobenzyl group at C6 introduces an additional aromatic ring system and a fluorine atom capable of participating in orthogonal dipolar and hydrophobic interactions not available to the 6-methyl-substituted comparators. This structural divergence suggests that the compound may exhibit a materially different kinase selectivity profile, although direct experimental confirmation is required.

Fyn kinase inhibition SFK Src family kinases CNS oncology

Physicochemical Differentiation: Calculated Drug-Likeness Parameters Versus Heavier Halo-Substituted Analogs

6-(4-Fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one (MW 296.30 g/mol, formula C₁₆H₁₃FN₄O) possesses a molecular weight approximately 18-60 g/mol lower than several closely related analogs bearing additional halogen substituents . For comparison, 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one has an MW of 356.74 g/mol (C₁₆H₁₁ClF₂N₄O, +60.44 g/mol versus target) , and 6-(4-fluorobenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one has an MW of 314.30 g/mol (C₁₆H₁₂F₂N₄O, +18.00 g/mol) . The target compound's lower molecular weight, combined with a calculated topological polar surface area of approximately 80.9 Ų and a computed logP of approximately 2.91 [1], positions it favorably with respect to Lipinski's Rule of Five criteria (MW <500, logP ≤5, HBD ≤5, HBA ≤10). By contrast, the chloro-fluoro analog (MW 356.74, logP predicted higher due to increased halogenation) approaches the upper boundary of optimal lead-like space. For screening libraries and early hit-to-lead campaigns where maintaining ligand efficiency (LE) and favorable ADME predictions is paramount, the target compound's relatively compact structure may offer a marginal advantage in hit expansion and fragment-like optimization strategies.

drug-likeness Lipinski Rule of Five physicochemical profiling

Substitution Pattern Specificity: 4-Fluorobenzyl Versus 4-Methoxybenzyl and 4-Chlorobenzyl in Triazinone Series

The 4-fluorobenzyl substituent at C6 of the target compound provides a distinct electronic and steric profile relative to alternative benzyl substitutions observed in the 1,2,4-triazin-5(4H)-one series [1]. The patent literature on triazinone-based KSP inhibitors explicitly enumerates 4-fluorobenzyl as a preferred C6 substituent, distinguishing it from unsubstituted benzyl, 4-chlorobenzyl, and 4-methoxybenzyl variants [1]. Fluorine's strong electron-withdrawing inductive effect (σₘ = 0.34, σₚ = 0.06) modulates the electron density of the triazinone ring differently than the electron-donating methoxy group (σₚ = -0.27) or the bulkier chloro substituent (σₚ = 0.23, van der Waals radius 1.75 Å vs. F 1.47 Å). In kinase inhibitor design, para-fluorobenzyl groups have been demonstrated to engage in favorable orthogonal multipolar interactions with backbone carbonyl groups in the ATP-binding pocket, a contact geometry that cannot be replicated by 4-methoxybenzyl (which presents a methyl ether rather than a C-F dipole) or 4-chlorobenzyl (which presents a larger, more polarizable halogen) [2]. The specific combination of 4-fluorobenzyl at C6 and unsubstituted phenylamino at C3 thus occupies a defined niche within the substitution matrix that is not addressed by either more heavily substituted analogs (e.g., difluoro or chloro-fluoro variants) or less substituted variants bearing only a 6-methyl group.

SAR structure-activity relationship fluorine substitution effects medicinal chemistry optimization

Procurement-Relevant Application Scenarios for 6-(4-Fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one (CAS 899985-68-3)


KSP (Eg5)-Focused Antimitotic Screening and Chemical Probe Development

The compound serves as a structural representative of the 1,2,4-triazin-5(4H)-one class claimed in US 2006/0173007 A1 as KSP inhibitors [1]. Procurement is appropriate for laboratories conducting biochemical KSP ATPase screens where preservation of the patent-preferred 4-fluorobenzyl C6 substituent is critical to SAR integrity. The unsubstituted phenylamino group at C3 provides a minimal aromatic amine baseline against which N-substituted or halogenated phenylamino analogs can be systematically compared in dose-response KSP inhibition assays. Users should note that the specific KSP IC₅₀ for this compound is not publicly disclosed; empirical determination in the user's assay system is required.

Fyn Kinase and SFK Selectivity Profiling Panels

Given the established activity of the 3-amino-1,2,4-triazin-5(2H)-one scaffold against Fyn kinase (IC₅₀ range 0.76–4.8 μM for related compounds) [2], this compound is a candidate for inclusion in focused kinase selectivity panels targeting Src family kinases (Fyn, Src, Lyn, Yes, Lck). Its structurally differentiated 4-fluorobenzyl group at C6, compared to the 6-methyl group of the literature-validated VS6 and compound 3 series [2], may confer a distinct selectivity signature across the SFK family. Researchers should employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to empirically map selectivity, as no published kinome-wide data exist for this specific compound.

Lead-Like Library Construction and Fragment-Based Drug Discovery (FBDD) Expansion Sets

With an MW of 296.30 g/mol, clogP of approximately 2.91, and 20 heavy atoms, this compound falls within the lead-like property space (MW 250–350, clogP ≤3.5) [3]. It is suitable for incorporation into diversity-oriented screening libraries where maintaining low molecular complexity and favorable calculated ADME parameters is prioritized over maximal potency. The presence of a single fluorine atom at the 4-benzyl position offers a synthetic handle for ¹⁹F NMR-based binding assays without the spectral crowding associated with di- or tri-fluorinated analogs. Procurement for this application is recommended over heavier halogenated analogs (MW >350) that risk exceeding lead-like thresholds.

SAR Expansion Around the 1,2,4-Triazin-5(4H)-one Scaffold in Academic Medicinal Chemistry

The compound occupies a defined, minimally substituted position within the C3-phenylamino / C6-(4-fluorobenzyl) substitution matrix of the triazinone chemotype. For academic groups synthesizing and profiling focused triazinone libraries, procuring this compound as a commercial reference standard enables calibration of in-house synthetic products (e.g., 3-(substituted phenylamino) or 6-(alternative benzyl) derivatives) against a structurally well-defined baseline. The unsubstituted phenylamino group eliminates the confounding electronic contributions of additional halogen or methoxy substituents at C3, facilitating isolation of C6 substituent effects on target engagement [1]. This scenario is supported by the broad SAR framework disclosed in the KSP inhibitor patent, which establishes this substitution region as a productive vector for activity modulation.

Quote Request

Request a Quote for 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.